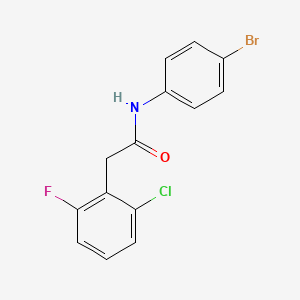
N-(4-bromophenyl)-2-(2-chloro-6-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(2-chloro-6-fluorophenyl)acetamide, also known as BCF, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BCF is a member of the acetanilide family of compounds, which are known for their analgesic and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-(2-chloro-6-fluorophenyl)acetamide is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. This compound has been shown to selectively inhibit COX-2, which is the isoform of the enzyme that is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic and anti-inflammatory activity in animal models, and its mechanism of action has been studied extensively. This compound has been shown to reduce pain and inflammation in a variety of animal models, including models of acute and chronic pain, inflammatory pain, and neuropathic pain. This compound has also been shown to exhibit a favorable safety profile in animal studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-bromophenyl)-2-(2-chloro-6-fluorophenyl)acetamide is its potent analgesic and anti-inflammatory activity, which makes it a promising candidate for the development of new drugs for the treatment of pain and inflammation. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to formulate for oral administration. Additionally, this compound has been shown to exhibit some degree of selectivity for COX-2 over COX-1, which can increase the risk of adverse cardiovascular events such as myocardial infarction and stroke.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-2-(2-chloro-6-fluorophenyl)acetamide. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability, which could enhance its therapeutic potential. Another area of interest is the exploration of new applications for this compound beyond its analgesic and anti-inflammatory properties, such as its potential as an anticancer agent or as a modulator of the immune system. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans, particularly with regard to its cardiovascular effects.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-2-(2-chloro-6-fluorophenyl)acetamide involves the reaction of 4-bromoaniline with 2-chloro-6-fluoroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. The yield of this compound can be optimized by varying the reaction conditions such as temperature, reaction time, and concentration of reagents.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-(2-chloro-6-fluorophenyl)acetamide has been studied for its potential applications in the field of medicinal chemistry, particularly as a candidate for the development of new analgesic and anti-inflammatory drugs. This compound has been shown to exhibit potent analgesic and anti-inflammatory activity in animal models, and its mechanism of action has been studied extensively.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(2-chloro-6-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNO/c15-9-4-6-10(7-5-9)18-14(19)8-11-12(16)2-1-3-13(11)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTMAJRLALNEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5709092.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5709097.png)

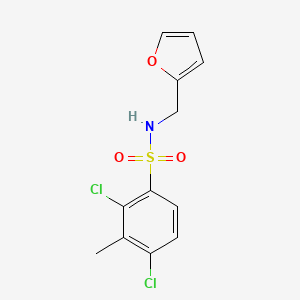
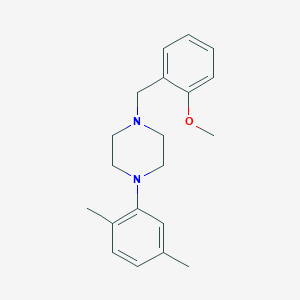
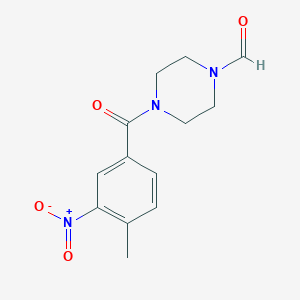
![N-{3-[(2-methylbenzoyl)amino]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5709140.png)
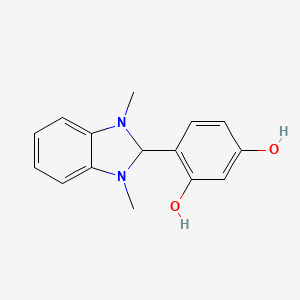
![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)
![diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5709160.png)
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)


![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5709186.png)